Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride is a polycyclic heteroaromatic compound characterized by a fused benzothienopyridine core. The molecule features a chloromethyl substituent at position 2, a phenyl group at position 4, and an ethyl ester moiety at position 3, with the hydrochloride salt enhancing its aqueous solubility. The molecular formula is C₂₁H₂₁ClNO₂S·HCl, and its approximate molecular weight is 422.4 g/mol (calculated).
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2S.ClH/c1-2-25-21(24)19-15(12-22)23-20-18(14-10-6-7-11-16(14)26-20)17(19)13-8-4-3-5-9-13;/h3-5,8-9H,2,6-7,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMVVMNOWIZOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)CCCC4)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride |
| Molecular Formula | C21H20ClNO2S·HCl |
| Molecular Weight | 422.37 g/mol |
This compound contains a chloromethyl group and a benzothieno-pyridine structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which incorporate various reagents and conditions to achieve the desired structure. A detailed synthetic pathway has been documented in the literature but is beyond the scope of this summary.
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-b]pyridine-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were synthesized and tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed notable antibacterial activity across the tested microorganisms .
Antifungal Activity
In addition to antibacterial effects, similar compounds have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus species. These findings suggest that the compound may possess broad-spectrum antimicrobial properties .
Case Studies
- Case Study on Antimicrobial Properties :
- Potential for Therapeutic Use :
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 385.91 g/mol. Its structure features a benzothieno-pyridine framework, which is significant for its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzothieno-pyridines exhibit promising anticancer properties. Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-b]pyridine-3-carboxylate hydrochloride has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound and its analogs. The results demonstrated that certain derivatives had IC50 values in the low micromolar range against several cancer cell lines, suggesting strong anticancer potential .
Neuroprotective Effects
The compound's structure allows for interaction with neurotransmitter systems, making it a candidate for neuroprotective therapies. Research indicates that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In vivo studies showed that administration of ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-b]pyridine-3-carboxylate hydrochloride significantly improved cognitive function in animal models of Alzheimer's disease .
Pesticide Development
The compound serves as an intermediate in the synthesis of novel pesticides. Its chloromethyl group enhances reactivity towards nucleophiles, facilitating the formation of more complex structures that exhibit insecticidal properties.
Case Study:
A patent application detailed the use of this compound in creating new classes of pesticides effective against resistant pest populations. The synthesized products demonstrated higher efficacy and lower toxicity to non-target organisms compared to existing pesticides .
Summary of Research Findings
Comparison with Similar Compounds
Key Observations
Substituent Effects :
- The chloromethyl group in the target compound increases molecular weight by ~70.9 g/mol compared to the methyl analog (). This substitution also elevates XLogP3 (~6.2 vs. 5.7), enhancing lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Hydrochloride salt formation (target compound and ) improves solubility compared to free bases, critical for pharmaceutical formulation .
Isopropyl and phenoxybenzamido groups () significantly increase molecular weight and XLogP3, favoring hydrophobic interactions .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions with intermediates like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate. Key steps include refluxing in ethanol with catalysts (e.g., piperidine) and acid-mediated deprotection (e.g., HCl in methanol) . Optimization involves adjusting solvent polarity, reaction time (e.g., 1–3 hours for HCl treatment), and stoichiometry of reagents like salicylaldehyde. Recrystallization from ethanol improves purity .
Q. How should researchers validate the purity and structural integrity of the compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point (M.P.) : Compare experimental values (e.g., 268–287°C) with literature data .
- 1H NMR : Analyze δHppm shifts for aromatic protons (6.8–7.5 ppm) and aliphatic groups (e.g., 1.2–1.4 ppm for ethyl esters) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use fume hoods due to volatile solvents (e.g., methanol) and corrosive reagents (HCl) .
- Wear nitrile gloves and eye protection, as the compound may irritate skin/mucous membranes .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield or purity between synthetic batches?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., temperature, stirring rate) and reagent quality. For example, incomplete deprotection of boc groups due to insufficient HCl exposure reduces yield .
- Chromatographic Monitoring : Use TLC or HPLC to track intermediates and byproducts (e.g., unreacted salicylaldehyde) .
Q. What computational methods predict the compound’s reactivity or stability under varying conditions?
- Methodological Answer :
- DFT Calculations : Model bond angles (e.g., C-C-N at 117.94°) and electron density to predict nucleophilic attack sites .
- Molecular Dynamics : Simulate degradation in acidic/alkaline buffers to guide storage conditions (e.g., pH 4–6 stability) .
Q. How does the chloromethyl group influence biological activity, and how can this be experimentally validated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
